molecular formula C6H9F2NO2 B14855856 2-((1-(Difluoromethyl)cyclopropyl)amino)acetic acid

2-((1-(Difluoromethyl)cyclopropyl)amino)acetic acid

Cat. No.: B14855856
M. Wt: 165.14 g/mol
InChI Key: MPSVFIOOHQQHFR-UHFFFAOYSA-N
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Description

2-((1-(Difluoromethyl)cyclopropyl)amino)acetic acid is a chemical compound with the molecular formula C6H8F2O2. It is a cyclopropyl derivative and a fluorinated analog of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a vital role in the central nervous system. This compound has garnered interest due to its potential pharmacological properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Difluoromethyl)cyclopropyl)amino)acetic acid typically involves the reaction between cyclopropylmethyl bromide and sodium difluoroacetate, followed by hydrolysis of the resulting product. The compound can be purified using various methods, including recrystallization and column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectrometry.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through the use of advanced purification techniques and reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Difluoromethyl)cyclopropyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((1-(Difluoromethyl)cyclopropyl)amino)acetic acid has significant applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its interactions with biological systems, particularly its role as a GABA analog.

    Medicine: Explored for potential therapeutic applications, such as treatments for anxiety disorders due to its similarity to GABA.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(Difluoromethyl)cyclopropyl)amino)acetic acid involves its interaction with GABA receptors in the central nervous system. As a fluorinated analog of GABA, it binds to specific receptor subtypes, modulating their activity and influencing neurotransmission. This interaction can lead to various pharmacological effects, such as anxiolytic properties.

Comparison with Similar Compounds

Similar Compounds

    Gamma-aminobutyric acid (GABA): The primary neurotransmitter that 2-((1-(Difluoromethyl)cyclopropyl)amino)acetic acid is analogous to.

    Cyclopropyl derivatives: Other compounds with cyclopropyl groups that may exhibit similar chemical properties.

    Fluorinated analogs: Compounds with fluorine atoms that share similar reactivity and biological activity.

Uniqueness

This compound is unique due to its combination of a cyclopropyl group and difluoromethyl substitution, which imparts distinct chemical and biological properties. Its ability to act as a GABA analog with potential therapeutic applications sets it apart from other similar compounds.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

2-[[1-(difluoromethyl)cyclopropyl]amino]acetic acid

InChI

InChI=1S/C6H9F2NO2/c7-5(8)6(1-2-6)9-3-4(10)11/h5,9H,1-3H2,(H,10,11)

InChI Key

MPSVFIOOHQQHFR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(F)F)NCC(=O)O

Origin of Product

United States

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